C10 Ceramide

Description

Significance of Ceramides (B1148491) as Bioactive Sphingolipids

Once considered to be merely structural elements of the cell membrane, ceramides are now recognized as potent second messengers that regulate a multitude of cellular functions. researchgate.netnih.gov They are key players in signaling pathways that control cell differentiation, proliferation, and programmed cell death (apoptosis). wikipedia.orgnih.gov The balance between the synthesis and degradation of ceramides is crucial for maintaining cellular homeostasis, and any dysregulation in their metabolism has been implicated in various pathological conditions. creative-proteomics.com

The bioactive nature of ceramides stems from their ability to influence the activity of various protein kinases and phosphatases, thereby modulating downstream signaling cascades. nih.gov For instance, an increase in cellular ceramide levels is often associated with the induction of apoptosis and cell cycle arrest, making them critical molecules in the response to cellular stress. nih.govportlandpress.com Research has shown that exposure of cells to stressors like radiation or chemotherapy can lead to an increase in ceramide levels, contributing to their cytotoxic effects. nih.gov Furthermore, ceramides have been implicated in inflammatory processes and insulin (B600854) resistance. wikipedia.orgresearchgate.net

The diverse functions of ceramides are also attributed to the structural heterogeneity within the ceramide family, with variations in the length of the fatty acid chain influencing their physical properties and biological activities. mdpi.com This structural diversity allows for a wide range of interactions with other lipids and proteins within the cell membrane, contributing to the complexity of their signaling roles.

Positioning of C10 Ceramide within the Sphingolipid Metabolic Network

Ceramides, including this compound, occupy a central hub in the intricate network of sphingolipid metabolism. metwarebio.comnih.gov They can be generated through three primary pathways: the de novo synthesis pathway, the sphingomyelinase pathway, and the salvage pathway. wikipedia.org

The de novo synthesis of ceramides begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA. creative-proteomics.comcreative-proteomics.com This is followed by a series of enzymatic reactions that ultimately produce dihydroceramide (B1258172), which is then desaturated to form ceramide. wikipedia.org

The sphingomyelinase pathway involves the hydrolysis of sphingomyelin (B164518), a major component of the cell membrane, by the enzyme sphingomyelinase to release ceramide. wikipedia.org This pathway is often activated in response to cellular stress signals.

The salvage pathway provides a mechanism for the recycling of complex sphingolipids. creative-proteomics.com In this pathway, sphingolipids are broken down into sphingosine (B13886), which can then be re-acylated to form ceramide. wikipedia.org

Once synthesized, ceramide can be transported to the Golgi apparatus where it serves as a precursor for the synthesis of more complex sphingolipids, such as sphingomyelin and various glycosphingolipids. wikipedia.orgthemedicalbiochemistrypage.org Alternatively, ceramides can be broken down by ceramidases to produce sphingosine, which can be further phosphorylated to form sphingosine-1-phosphate (S1P), another potent signaling molecule with often opposing effects to ceramide. nih.govnih.gov The dynamic balance between ceramide and S1P levels, often referred to as the "sphingolipid rheostat," is critical in determining cell fate. mdpi.com this compound, as a specific molecular species, participates in these metabolic pathways, and its levels are tightly regulated to ensure proper cellular function.

Structure

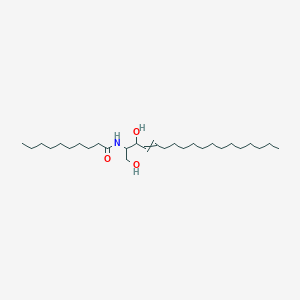

2D Structure

Properties

IUPAC Name |

N-(1,3-dihydroxyoctadec-4-en-2-yl)decanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H55NO3/c1-3-5-7-9-11-12-13-14-15-16-18-19-21-23-27(31)26(25-30)29-28(32)24-22-20-17-10-8-6-4-2/h21,23,26-27,30-31H,3-20,22,24-25H2,1-2H3,(H,29,32) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDWVAQFAMZLCAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H55NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolic Pathways of C10 Ceramide

De Novo Synthesis Pathway for C10 Ceramide

The de novo synthesis pathway is the fundamental process for building ceramides (B1148491) from basic molecular precursors. This series of enzymatic reactions originates in the endoplasmic reticulum (ER) and culminates in the formation of this compound through several key steps. cambridge.orgsphingolipidclub.com

Role of Serine Palmitoyltransferase in Initial Sphingoid Base Formation

The genesis of all sphingolipids, including this compound, begins with the rate-limiting step catalyzed by the enzyme Serine Palmitoyltransferase (SPT). nih.govpnas.org Located at the ER, SPT facilitates the condensation of the amino acid L-serine with a fatty acyl-CoA. cambridge.org While palmitoyl-CoA (a C16 fatty acid) is the most common substrate, SPT exhibits some promiscuity, being able to utilize other acyl-CoAs to form a variety of long-chain bases (LCBs), the characteristic backbone of sphingolipids. oup.com The resulting product, 3-ketosphinganine, is then rapidly reduced to a sphingoid base, typically dihydrosphingosine (sphinganine). sphingolipidclub.comnih.gov The composition of the SPT enzyme complex, particularly the presence of different subunits like SPTLC1, SPTLC2, and SPTLC3, can influence the preference for certain acyl-CoAs, thereby determining the chain length of the resulting sphingoid base. oup.com

Acylation by Ceramide Synthases and the Generation of C10 Dihydroceramide (B1258172)

Following the formation of the sphinganine (B43673) backbone, the next critical step is the N-acylation of this sphingoid base, a reaction catalyzed by a family of six distinct (dihydro)ceramide synthases (CerS1-6). nih.govnih.gov These enzymes are also located in the ER and are central to determining the fatty acid chain length of the resulting ceramide. nih.gov Each CerS isoform exhibits a marked, though sometimes overlapping, specificity for fatty acyl-CoAs of particular lengths. nih.govresearchgate.net

For the generation of C10 Dihydroceramide, a CerS enzyme must utilize decanoyl-CoA (C10-CoA) as its substrate. Research indicates that CerS5 and CerS6 are predominantly responsible for the synthesis of ceramides with shorter acyl chains, typically ranging from C14 to C16. nih.govfrontiersin.org One analysis suggests that CerS5 and CerS6 are responsible for synthesizing ceramides with chain lengths up to C16, including C12 and C14. researchgate.net Given that C10 falls into this short-chain category, it is plausible that CerS5 or CerS6 are the primary isoforms responsible for the acylation step that produces C10 Dihydroceramide (the immediate precursor to this compound).

| Enzyme | Primary Acyl-CoA Substrates | Key Tissue Expression |

|---|---|---|

| CerS1 | C18:0 | Brain, Skeletal Muscle |

| CerS2 | C20:0 - C26:0 (Very-long-chain) | Liver, Kidney, Brain |

| CerS3 | ≥C26:0 (Ultra-long-chain) | Skin, Testis |

| CerS4 | C18:0 - C22:0 | Skin, Heart, Liver, Lung |

| CerS5 | C14:0 - C18:0 (Prefers C16:0) | Lung, Brain, most tissues at low levels |

| CerS6 | C14:0 - C16:0 | Most tissues at low levels |

This table summarizes the general substrate specificities and primary locations of the six mammalian CerS isoforms. The synthesis of this compound likely involves CerS5 or CerS6, which handle short-to-medium chain fatty acyl-CoAs. nih.govfrontiersin.orgresearchgate.netmdpi.com

Desaturation of C10 Dihydroceramide to this compound

The final step in the de novo synthesis of this compound is the introduction of a C4-C5 trans double bond into the sphingoid backbone of C10 Dihydroceramide. plos.orgwikipedia.org This crucial conversion is catalyzed by the enzyme Dihydroceramide Desaturase 1 (DEGS1). wikipedia.org The activity of this enzyme is what distinguishes the biologically distinct ceramide from its dihydroceramide precursor. frontiersin.org

Research on DEGS1 isolated from fetal rat skin has directly demonstrated its ability to act on substrates with varying acyl chain lengths. These studies revealed that the enzyme successfully desaturates N-decanoyl-sphinganine (C10 Dihydroceramide). oup.comnih.govjst.go.jp In contrast, dihydroceramides with very short acyl chains (C2 and C6) were not substrates for the enzyme. oup.comnih.gov This provides definitive evidence for this final step in the this compound synthesis pathway. The activity of DEGS1 requires cofactors such as NAD(P)H and is inhibited by certain metal ions like Zn2+, Cu2+, and Fe2+. oup.comnih.gov

| Property | Finding |

|---|---|

| Substrate Specificity | Active on C10-, C14-, and C18-dihydroceramides. Inactive on C2- and C6-dihydroceramides. |

| Cofactor Requirement | Requires NAD(H) or NADP(H). |

| Optimal pH | Approximately 6.7. |

| Inhibitors | Inhibited by metal cations Zn2+, Cu2+, and Fe2+. |

This table outlines key enzymatic properties of DEGS1, including its confirmed activity on a C10 substrate. oup.comnih.gov

Sphingomyelin (B164518) Hydrolysis Pathway in this compound Production

Beyond de novo synthesis, cells can rapidly generate ceramides by hydrolyzing existing complex sphingolipids, most notably sphingomyelin. plos.orgmdpi.com This pathway, often activated in response to cellular stress, involves the enzyme sphingomyelinase (SMase), which cleaves the phosphocholine (B91661) headgroup from sphingomyelin to release ceramide. mdpi.comspandidos-publications.com

The production of this compound via this route is contingent on the pre-existence of sphingomyelin species that contain a C10 fatty acid. While less common than C16, C18, or very-long-chain species, evidence suggests the existence of C10-containing sphingomyelins. conicet.gov.ar For instance, studies have detected the release of C10 sphingomyelin-based molecules from certain cancer cells. spandidos-publications.com Furthermore, capric acid (C10:0) has been identified as a fatty acid component in human milk, which is rich in sphingomyelin. nih.gov Therefore, the enzymatic breakdown of C10-sphingomyelin by SMases represents a direct and rapid pathway for increasing the cellular pool of this compound.

Salvage Pathway Contribution to this compound Homeostasis

The salvage pathway is a critical recycling system that maintains ceramide homeostasis. nih.govmdpi.com This pathway begins with the breakdown of complex sphingolipids in the lysosomes, which ultimately yields the free sphingoid base, sphingosine (B13886). nih.gov This sphingosine can then be transported back to the ER, where it is re-acylated by ceramide synthases to form ceramide. mdpi.comhmdb.ca

This pathway contributes to the this compound pool if sphingosine is re-acylated using decanoyl-CoA (C10-CoA). The same ceramide synthases (likely CerS5/6) involved in the de novo pathway are also responsible for this reacylation step. nih.gov The salvage pathway is thus essential for reusing sphingolipid components, allowing the cell to efficiently adjust its ceramide levels and acyl chain composition in response to metabolic needs without having to build them from scratch each time.

Regulation of this compound Biosynthesis by Cellular and Environmental Cues

The synthesis of ceramides, including this compound, is not a static process but is dynamically regulated by a variety of internal and external signals. Cellular ceramide levels are controlled by hormonal and inflammatory cues, as well as the availability of substrates like serine and fatty acyl-CoAs. cambridge.org

Interestingly, the availability of medium-chain fatty acids can directly influence ceramide metabolism. One study found that supplementing a high-fat diet with medium-chain triglycerides (which include C8 and C10 fatty acids) resulted in a decrease in total hepatic ceramide levels. cambridge.org This effect was potentially mediated by the downregulation of key enzymes, including Ceramide Synthase 6 (CerS6) and a type of sphingomyelinase. cambridge.org This suggests a feedback mechanism where an influx of medium-chain fatty acids may suppress the pathways that produce ceramides.

Furthermore, the cellular uptake of exogenous ceramides is also dependent on acyl chain length. Studies using cultured cells have shown that this compound can be taken up from the extracellular environment, and its subsequent metabolic fate depends on its concentration. plos.orgresearchgate.net At low concentrations, externally supplied C10-Cer was primarily converted to C10-sphingomyelin, whereas at higher concentrations, it was increasingly converted to C10-glucosylceramide. plos.org This indicates that transport and subsequent enzymatic pathways are also key points of regulation for this compound homeostasis.

Catabolism and Downstream Metabolic Fates of C10 Ceramide

Ceramidase-Mediated Hydrolysis of C10 Ceramide to Sphingosine (B13886)

The primary catabolic route for ceramides (B1148491) is hydrolysis by a family of enzymes known as ceramidases, which cleave the N-acyl linkage to yield a fatty acid and a sphingosine backbone. mdpi.comnih.gov In humans, five distinct ceramidases have been identified, categorized by their optimal pH for activity: acid, neutral, and alkaline ceramidases. nih.govkarger.com These enzymes exhibit different subcellular localizations and substrate specificities. nih.gov

Acid ceramidase (AC/ASAH1), a lysosomal enzyme with an optimal pH of approximately 4.5, has been shown to catalyze the hydrolysis of ceramides with saturated medium-length acyl chains, specifically in the range of C10 to C14. nih.gov This indicates that this compound is a substrate for acid ceramidase. The hydrolysis of this compound by acid ceramidase releases decanoic acid and sphingosine.

In contrast, neutral ceramidase (NC/ASAH2), which is localized to the plasma membrane, appears to have limited activity towards short-chain ceramides. plos.org Studies have indicated that N-acyl sphingosines with acyl chain lengths below C10 are poor substrates for neutral ceramidase, and specific research has shown that C10 derivatives are not effectively hydrolyzed by this enzyme. csic.essphingolipidclub.com The three alkaline ceramidases (ACER1, ACER2, and ACER3), located in the endoplasmic reticulum and Golgi apparatus, generally show preference for long or very long-chain ceramides. plos.org

A non-fluorescent ceramide analog, Cer-C10-pyrene, has been utilized as a substrate to measure ceramidase activity, where hydrolysis leads to a fluorescent product. karger.comub.edu

Table 1: Human Ceramidase Specificity for this compound

| Ceramidase Type | Gene | Optimal pH | Subcellular Localization | Activity on this compound | Reference |

|---|---|---|---|---|---|

| Acid Ceramidase | ASAH1 | ~4.5 | Lysosome | Catalyzes hydrolysis of C10-C14 ceramides | nih.gov |

| Neutral Ceramidase | ASAH2 | ~7.0 | Plasma Membrane | Poor substrate | plos.orgcsic.essphingolipidclub.com |

| Alkaline Ceramidase 1 | ASAH3 | ~9.0 | Endoplasmic Reticulum | Prefers very long-chain ceramides | plos.org |

| Alkaline Ceramidase 2 | ASAH3L | ~9.0 | Golgi Apparatus | Prefers long or very long-chain ceramides | karger.com |

Conversion of this compound to Complex Sphingolipids

Besides degradation, this compound can be anabolically processed and serve as a building block for more complex sphingolipids. This conversion is a key aspect of its metabolic fate, influencing the balance of different bioactive lipids within the cell.

Glucosylceramide Synthase Activity on this compound

Glucosylceramide synthase (GCS), located on the cytosolic side of the Golgi apparatus, catalyzes the transfer of glucose from UDP-glucose to the 1-hydroxyl group of ceramide, forming glucosylceramide (GlcCer). mdpi.com Research using radiolabeled this compound in HeLa cells has demonstrated that it is a substrate for GCS. plos.orgnih.gov In these studies, following administration of [³H]C10-Cer, a portion of the radioactive label was recovered as C10-GlcCer. plos.orgnih.gov

Interestingly, the conversion rate appears to be dependent on the concentration of this compound. At higher concentrations (25–100 μM), the conversion to C10-GlcCer is more pronounced. nih.gov This suggests that glycosylation might be a cellular mechanism to buffer high levels of ceramide. plos.org

Sphingomyelin (B164518) Synthase Conversion of this compound to Sphingomyelin

This compound can also be converted to sphingomyelin (SM), a major component of cellular membranes. This reaction is catalyzed by sphingomyelin synthase (SMS), which transfers a phosphocholine (B91661) headgroup from phosphatidylcholine to ceramide. avantiresearch.com Studies in HeLa cells have shown that at low concentrations (e.g., 1 μM), the metabolism of exogenously supplied this compound favors the production of sphingomyelin over glucosylceramide. nih.govsemanticscholar.org This indicates that sphingomyelin synthase utilizes this compound as a substrate, particularly under conditions of lower substrate availability.

Table 2: Metabolic Conversion of this compound in HeLa Cells

| This compound Concentration | Primary Metabolic Product | Enzyme | Reference |

|---|---|---|---|

| Low (e.g., 1 μM) | Sphingomyelin | Sphingomyelin Synthase | nih.govsemanticscholar.org |

Metabolism of Sphingosine Derived from this compound Degradation

The sphingosine released from the ceramidase-mediated hydrolysis of this compound can enter several metabolic pathways. mdpi.com It can be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form sphingosine-1-phosphate (S1P), a potent signaling molecule involved in cell proliferation and survival. nih.govmdpi.com Alternatively, the sphingosine can be recycled through the salvage pathway. mdpi.com In this pathway, sphingosine is transported to the endoplasmic reticulum where it is re-acylated by ceramide synthases to form new ceramides, typically with long or very long acyl chains. mdpi.com

Studies using radiolabeled this compound have provided evidence for this recycling process. Even at high concentrations of exogenously supplied [³H]C10-Cer, a signal from the [³H]sphingosine backbone was detected in endogenous simple glycosphingolipids, which would require the initial degradation of the this compound and subsequent re-utilization of the labeled sphingosine to form long-chain ceramides that are then glycosylated. nih.govsemanticscholar.org This demonstrates that the sphingosine component of this compound is actively reincorporated into the cellular sphingolipid pool.

Cellular and Subcellular Localization of C10 Ceramide

Intracellular Distribution and Compartmentalization of C10 Ceramide Species

Ceramides (B1148491), including the this compound species, are crucial lipid molecules involved in a variety of cellular processes. Their synthesis and subsequent metabolic conversions are highly organized and compartmentalized within the cell, a necessity dictated by the differing pH optima of the enzymes involved in their metabolism. nih.gov This spatial organization ensures that specific ceramide-dependent functions are carried out in distinct organelles and membrane domains. nih.gov

The primary site of de novo ceramide synthesis is the endoplasmic reticulum (ER). nih.govnih.govcentenary.org.au This intricate network of membranes houses the enzymatic machinery required for the initial steps of ceramide production. From the ER, ceramides can be transported to other organelles for further modification into more complex sphingolipids. nih.gov One of the key destinations is the Golgi apparatus, where sphingomyelin (B164518) and glucosylceramide are synthesized from a ceramide precursor. nih.govmdpi.com Specifically, the conversion to sphingomyelin predominantly occurs in the distal regions of the Golgi. centenary.org.auresearchgate.net

The distribution of ceramides is not uniform and is influenced by the acyl chain length. While longer-chain ceramides are generally considered more prevalent, the presence and distribution of shorter-chain species like this compound are also of significant interest. Studies have shown that exogenously supplied ceramides with shorter acyl chains, such as C6 and C10 ceramides, are more readily taken up by cells compared to their long-chain counterparts like C16 ceramide. researchgate.netplos.org This difference in uptake rate can influence their subsequent metabolic fate and intracellular localization. plos.org For instance, at lower concentrations, this compound is preferentially converted to sphingomyelin, whereas at higher concentrations, its conversion to glucosylceramide increases. plos.org

The compartmentalization of ceramide metabolism allows for precise regulation of cellular processes. For example, neutral sphingomyelinases and neutral ceramidases, which function at a neutral pH, are primarily active at the plasma membrane. In contrast, their acidic counterparts are localized within lysosomes. nih.gov This segregation allows for distinct pools of ceramides to be generated and to exert their effects in specific subcellular locations. nih.gov

The table below summarizes the key organelles involved in this compound metabolism and their primary functions.

| Organelle | Primary Role in Ceramide Metabolism |

| Endoplasmic Reticulum (ER) | Site of de novo ceramide synthesis. nih.govnih.govcentenary.org.au |

| Golgi Apparatus | Site of conversion of ceramide to sphingomyelin and glucosylceramide. nih.govmdpi.com |

| Plasma Membrane | Location of neutral sphingomyelinase activity, generating ceramide from sphingomyelin. nih.gov |

| Lysosomes | Location of acid sphingomyelinase and acid ceramidase activity. nih.gov |

| Mitochondria | Involved in ceramide-mediated apoptosis. nih.gov |

Mechanisms of this compound Transport Between Organelles

The movement of ceramides, including this compound, from their site of synthesis in the ER to other organelles like the Golgi apparatus is a critical process for maintaining cellular lipid homeostasis. nih.gov This transport occurs through two primary mechanisms: vesicular transport and non-vesicular transport mediated by lipid transfer proteins (LTPs). nih.govdoria.fi

Vesicular transport involves the budding of small, membrane-bound sacs from one organelle and their subsequent fusion with another, carrying lipid cargo within their membranes. doria.fi While this is a general mechanism for lipid trafficking, non-vesicular transport provides a more targeted and rapid means of moving specific lipids between organelles. centenary.org.audoria.fi This process is particularly important for ceramide transport from the ER to the Golgi. nih.govnih.gov

The primary protein responsible for the non-vesicular transport of ceramide from the ER to the trans-Golgi in mammalian cells is the ceramide transfer protein (CERT), also known as STARD11. mdpi.comnih.gov CERT specifically extracts newly synthesized ceramides from the ER membrane and delivers them to the Golgi for the synthesis of sphingomyelin. mdpi.comnih.gov

CERT possesses a C-terminal steroidogenic acute regulatory protein-related lipid transfer (START) domain, which is responsible for binding and transporting ceramide. nih.govbiorxiv.org The START domain forms a hydrophobic cavity that accommodates the acyl chains of the ceramide molecule. nih.govbiorxiv.org Structural studies have revealed that the size and shape of this cavity dictate the specificity of CERT for ceramides with particular acyl chain lengths. nih.gov The CERT START domain can efficiently transfer ceramides with acyl chains up to C20. nih.govnih.gov This suggests that this compound is a viable substrate for CERT-mediated transport.

The function of CERT is regulated by various factors, including phosphorylation and its interaction with other proteins at membrane contact sites (MCSs), which are regions where the ER and Golgi membranes are in close proximity. centenary.org.auresearchgate.netnih.gov For instance, the C10orf76–PI4KB axis plays a role in orchestrating CERT-mediated ceramide trafficking to the distal Golgi, where sphingomyelin synthesis primarily occurs. researchgate.net

In addition to CERT, other LTPs may be involved in ceramide transport. For example, in yeast, multiple non-vesicular ceramide transport mechanisms have been identified, involving proteins like Nvj2, tricalbins, and Svf1. nih.govnih.gov While CERT is the most well-characterized ceramide transfer protein in mammals, the existence of other transport mechanisms cannot be ruled out.

The table below details the key lipid transfer proteins and their roles in ceramide transport.

| Lipid Transfer Protein | Function | Organism |

| CERT (STARD11) | Mediates non-vesicular transport of ceramide from the ER to the trans-Golgi for sphingomyelin synthesis. mdpi.comnih.gov | Mammals |

| Nvj2 | Involved in non-vesicular ceramide transport at nuclear-vacuolar junctions. nih.govnih.gov | Yeast |

| Tricalbins | Participate in non-vesicular ceramide transport. nih.govnih.gov | Yeast |

| Svf1 | Involved in non-vesicular ceramide transport. nih.govnih.gov | Yeast |

C10 Ceramide in Cellular Signaling Networks

C10 Ceramide as a Key Lipid Mediator in Cell Signaling

This compound, or N-decanoyl-D-erythro-sphingosine, is a bioactive sphingolipid that plays a crucial role as a second messenger in a variety of cellular signaling cascades. researchgate.netresearchgate.net As a member of the ceramide family, it is a central component of sphingolipid metabolism. nih.gov Ceramides (B1148491), in general, are involved in regulating fundamental cellular processes such as cell growth, differentiation, senescence, and apoptosis. researchgate.netnih.gov The acyl chain length of ceramides, such as the 10-carbon chain in this compound, is a critical determinant of their biological activity and the specific signaling pathways they modulate. researchgate.net

The generation of this compound can occur through two primary pathways: the de novo synthesis pathway in the endoplasmic reticulum and the hydrolysis of sphingomyelin (B164518) by sphingomyelinases at the cell membrane or in lysosomes. nih.gov Once generated, this compound can act as a signaling molecule by directly interacting with downstream effector proteins or by altering the biophysical properties of cellular membranes, leading to the formation of ceramide-rich platforms that facilitate the assembly of signaling complexes. nih.gov

Research has demonstrated that exogenously applied, cell-permeable short-chain ceramides, including this compound, can mimic the effects of physiological stimuli that lead to increased intracellular ceramide levels, thereby inducing cellular responses like apoptosis. researchgate.net The rate of cellular uptake and subsequent metabolism of ceramides is dependent on their acyl chain length, with shorter chains like C10 being internalized more rapidly than long-chain ceramides. ub.edu This differential uptake and metabolism can influence which signaling pathways are activated. researchgate.net

This compound Interactions with Intracellular Signaling Molecules

This compound exerts its influence on cellular function through direct and indirect interactions with a variety of intracellular signaling molecules. These interactions can trigger cascades that ultimately determine the cell's fate.

One of the most well-documented targets of ceramide signaling is the Protein Phosphatase 2A (PP2A) . nih.govnih.gov this compound has been shown to be among the sphingoid activators of PP2A. nih.gov This activation is a key mechanism by which this compound can regulate downstream signaling pathways.

This compound is also implicated in the modulation of several key signaling pathways, including:

Mitogen-Activated Protein Kinase (MAPK) pathway: Ceramides can influence the activity of different MAPK cascades, such as the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, which are often associated with stress responses and apoptosis. researchgate.netnih.gov

Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway: This pathway is a critical regulator of cell survival and proliferation. There is evidence of crosstalk between ceramide signaling and the PI3K/Akt pathway, where ceramide can antagonize the pro-survival signals mediated by Akt. ontosight.ainih.gov Inhibition of the PI3K/Akt pathway has been shown to affect the intracellular trafficking of ceramide. nih.gov

Furthermore, this compound can interact with other key cellular components involved in signaling:

Tumor suppressor protein p53: Recent studies have indicated that specific ceramides can directly bind to and activate p53, a critical regulator of the cell cycle and apoptosis. nih.gov This interaction can lead to the stabilization and nuclear translocation of p53, thereby activating its downstream targets. nih.gov

Caspases: As a pro-apoptotic molecule, ceramide signaling often culminates in the activation of caspases, the executive enzymes of apoptosis. uky.edu

The following table summarizes some of the key intracellular molecules and pathways that this compound interacts with, based on research findings.

| Interacting Molecule/Pathway | Type of Interaction | Cellular Outcome | Reference(s) |

| Protein Phosphatase 2A (PP2A) | Activation | Regulation of downstream signaling | nih.gov |

| MAPK Pathway (JNK, p38) | Modulation | Stress response, Apoptosis | researchgate.netnih.gov |

| PI3K/Akt Pathway | Antagonism/Crosstalk | Inhibition of cell survival | ontosight.ainih.gov |

| p53 | Direct binding and activation | Cell cycle arrest, Apoptosis | nih.gov |

| Caspases | Activation | Apoptosis | uky.edu |

Modulatory Effects of this compound on Protein Kinase and Phosphatase Activities

The ability of this compound to influence cellular signaling networks is heavily dependent on its capacity to modulate the activity of protein kinases and phosphatases, the key regulators of protein phosphorylation.

Protein Kinase Modulation:

Ceramides, including C10, have been shown to modulate the activity of various protein kinases. A significant target is Protein Kinase C (PKC) , a family of serine/threonine kinases involved in diverse cellular processes. While the effects can be isoform-specific, some studies suggest that short-chain ceramides can activate certain PKC isoforms. nih.gov For instance, ceramide-induced activation of PKCζ has been linked to the regulation of stress-activated protein kinase signaling complexes. cambridge.org The interaction between ceramides and PKC can be complex, with some reports indicating a synergistic effect with other signaling molecules like diacylglycerol in activating PKC. nih.gov

Protein Phosphatase Modulation:

The most prominent effect of this compound on phosphatases is its activation of Protein Phosphatase 2A (PP2A) . nih.gov PP2A is a major serine/threonine phosphatase that plays a tumor-suppressive role by dephosphorylating and inactivating numerous pro-proliferative kinases. frontiersin.org Research has shown that C2, C6, and C10 ceramides are part of the sphingoid class of PP2A activators. nih.gov However, the degree of activation can vary with the acyl chain length. One study found that while C2 and C6 ceramides stimulated PP2A activity, this compound had little to no effect at the tested concentration, highlighting the specificity of these interactions. acs.org

The activation of PP2A by ceramides can occur through direct allosteric mechanisms or indirectly by interfering with PP2A inhibitors. nih.govfrontiersin.org This activation has significant downstream consequences, including the dephosphorylation of key proteins involved in cell cycle control and apoptosis, such as members of the Bcl-2 family. researchgate.net

The table below details the modulatory effects of this compound on specific protein kinases and phosphatases.

| Enzyme | Effect of this compound | Downstream Consequences | Reference(s) |

| Protein Kinases | |||

| Protein Kinase C (PKC) | Isoform-specific modulation (potential activation) | Regulation of cell growth, differentiation, and apoptosis | nih.govcambridge.org |

| Protein Phosphatases | |||

| Protein Phosphatase 2A (PP2A) | Activation (chain-length dependent) | Dephosphorylation of pro-survival proteins, tumor suppression | nih.govacs.org |

| Protein Phosphatase 1 (PP1) | Potential activation | Regulation of various cellular processes | nih.gov |

C10 Ceramide and Programmed Cell Death Mechanisms

Role of C10 Ceramide in Apoptosis Induction

This compound, a specific N-acyl chain length ceramide, is a bioactive sphingolipid implicated as a second messenger in the intricate signaling pathways that govern programmed cell death, or apoptosis. researchgate.netresearchgate.net Its role is often characterized by its ability to initiate and mediate cellular responses to various stress stimuli, leading to a controlled dismantling of the cell. researchgate.netnih.gov The accumulation of intracellular ceramides (B1148491), including this compound, in response to stimuli like DNA damage, oxidative stress, or nutrient deprivation, can trigger a cascade of events culminating in apoptosis. nih.gov

The pro-apoptotic function of this compound is linked to its capacity to influence multiple cellular processes. mdpi.com It can modulate the activity of key proteins involved in cell cycle regulation and apoptosis, such as protein phosphatases like protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). nih.gov These phosphatases can dephosphorylate and thereby activate or inhibit downstream targets that control cell fate. For instance, ceramide-activated PP2A can dephosphorylate and inactivate pro-survival proteins like Akt, thus promoting a pro-apoptotic environment. nih.gov

Furthermore, ceramide-induced apoptosis can proceed through both caspase-dependent and caspase-independent pathways. besjournal.com In caspase-dependent apoptosis, ceramides can contribute to the activation of a cascade of cysteine-aspartic proteases (caspases) that execute the final stages of cell death. besjournal.com The involvement of this compound in these pathways highlights its significance as a critical regulator of cellular homeostasis and its potential as a target for therapeutic interventions in diseases characterized by dysregulated apoptosis, such as cancer. researchgate.netresearchgate.net

This compound-Induced Mitochondrial Outer Membrane Permeabilization (MOMP)

A pivotal event in the intrinsic pathway of apoptosis is Mitochondrial Outer Membrane Permeabilization (MOMP), a process in which the outer mitochondrial membrane becomes permeable to intermembrane space proteins like cytochrome c. nih.govcore.ac.uk this compound plays a direct and significant role in inducing MOMP. nih.govresearchgate.net The accumulation of ceramide in the mitochondrial outer membrane is considered a key initiating step in this process. nih.gov

Ceramides, including this compound, can self-assemble within the mitochondrial outer membrane to form large, stable protein-permeable channels. nih.govumd.edunih.gov These channels are of sufficient size to allow the passage of proteins that, once released into the cytosol, trigger the execution phase of apoptosis. nih.gov The formation of these channels disrupts the integrity of the outer mitochondrial membrane, leading to the release of pro-apoptotic factors. mdpi.com

The process of this compound-induced MOMP is a critical control point in apoptosis. It is regulated by a complex interplay of pro- and anti-apoptotic proteins and is a convergence point for various apoptotic signals. mdpi.com The ability of this compound to directly induce MOMP underscores its importance as a pro-apoptotic lipid mediator.

Structural Basis of this compound Channel Formation in Mitochondrial Membranes

The formation of channels by this compound in mitochondrial membranes is a consequence of its specific molecular structure, which facilitates self-assembly into stable, barrel-like structures. umd.educonicet.gov.ar The current model for ceramide channel formation highlights several key structural features that are crucial for this process. umd.edu

The amide nitrogen and the carbonyl group of the ceramide molecule are thought to form intermolecular hydrogen bonds, which allow for the assembly of ceramide molecules into columns. umd.edu Adjacent columns are then held together by hydrogen bonds involving the C-1 and C-3 hydroxyl groups, forming the lumen of the channel. umd.edu The hydrocarbon chains of the ceramide molecules, including the C10 acyl chain, are oriented outwards, interacting with the lipid environment of the mitochondrial outer membrane. umd.edu

While the length of the N-acyl chain can influence the efficiency of channel formation, the fundamental ability to form these structures is inherent to the ceramide backbone. umd.edu Studies using ceramide analogs have demonstrated that modifications to the headgroup, such as methylation of the C1-hydroxy group, can significantly impair or abrogate channel formation, highlighting the critical role of this region in the assembly process. core.ac.uk The asymmetry between the sphingosine (B13886) base and the shorter C10 acyl chain in this compound may also play a role in the packing and stability of the channel structure within the membrane. conicet.gov.ar

Interplay of this compound with Bcl-2 Family Proteins in Apoptosis

The regulation of apoptosis at the mitochondrial level is orchestrated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. nih.govcore.ac.uk this compound interacts with this protein family in a complex manner to modulate MOMP and apoptosis. nih.govresearchgate.net

Pro-apoptotic Bcl-2 family members like Bax can act synergistically with ceramide to permeabilize the mitochondrial outer membrane. nih.govcore.ac.uk Evidence suggests a direct interaction between Bax and ceramide, leading to an enhanced permeabilization effect. core.ac.uk In some cellular systems, the induction of apoptosis by ceramide is dependent on the presence of Bax. nih.gov

Conversely, anti-apoptotic Bcl-2 family proteins, such as Bcl-xL and Bcl-2, can inhibit the formation of ceramide channels. nih.govnih.gov These proteins can directly interact with ceramide channels and induce their disassembly, thereby preventing MOMP and the subsequent release of pro-apoptotic factors. nih.gov The hydrophobic groove on Bcl-xL has been identified as a critical binding site for ceramide, and mutations in this region can diminish its ability to inhibit ceramide channel formation. nih.gov This intricate interplay between this compound and Bcl-2 family proteins represents a crucial regulatory mechanism that determines the cell's fate in response to apoptotic stimuli. researchgate.net

This compound Involvement in Cell Senescence Pathways

Cellular senescence is a state of irreversible growth arrest that plays a role in aging and age-related diseases. biorxiv.org Accumulating evidence indicates that sphingolipids, including ceramides, are involved in the regulation of senescence. avantiresearch.comwikipathways.org Specifically, ceramide levels have been shown to increase during replicative senescence. biorxiv.org

Ceramides can induce senescence through pathways that are both dependent on and independent of the tumor suppressor protein p53. wikipathways.org One mechanism involves the activation of protein phosphatases 1 and 2A (PP1 and PP2A) by ceramide. wikipathways.org These phosphatases can lead to the hypophosphorylation of the retinoblastoma protein (Rb), a key regulator of the cell cycle. wikipathways.org Hypophosphorylated Rb inhibits the E2F family of transcription factors, which are necessary for cell cycle progression, thereby inducing a state of senescence. wikipathways.org

Furthermore, ceramide accumulation, particularly in the endoplasmic reticulum (ER), has been linked to the induction of ER stress, which is a known trigger for cellular senescence. biorxiv.org Disrupted transport of ceramide from the ER to the Golgi apparatus can lead to its accumulation in the ER and promote a senescent phenotype. biorxiv.org This suggests that the subcellular localization of ceramide is a critical determinant of its function in either promoting apoptosis or inducing senescence. biorxiv.org

This compound Effects on Cell Growth Regulation and Cell Cycle Progression

This compound exerts significant regulatory effects on cell growth and the cell cycle, often leading to growth arrest. nih.govnih.gov The ability of ceramide to halt cell cycle progression is a key aspect of its function as a bioactive lipid. psu.edu

Ceramides have been shown to induce cell cycle arrest, primarily at the G0/G1 checkpoint. nih.gov This effect is mediated through the modulation of various cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs). nih.gov For instance, ceramide can inhibit the activity of CDKs that are essential for the transition from the G1 to the S phase of the cell cycle. wikipathways.org

The signaling pathways involved in ceramide-induced cell cycle arrest can intersect with those that regulate apoptosis. nih.gov However, the two cellular responses can be distinct. For example, in some cell types, the addition of exogenous C6-ceramide, a shorter-chain ceramide often used experimentally, can induce a dramatic arrest in the G0/G1 phase, an effect that can be separated from its apoptosis-inducing properties under certain conditions. nih.gov The balance between ceramide-induced cell cycle arrest and apoptosis can be influenced by other signaling molecules, highlighting the complexity of its regulatory roles in cell fate decisions. nih.gov

Table of Research Findings on this compound and Programmed Cell Death

| Cellular Process | Key Findings Related to this compound | References |

| Apoptosis Induction | This compound acts as a second messenger, initiating apoptosis in response to stress stimuli. It modulates protein phosphatases like PP1 and PP2A, which in turn affect pro-survival pathways. | researchgate.netnih.gov |

| MOMP | This compound directly induces Mitochondrial Outer Membrane Permeabilization by forming protein-permeable channels, leading to the release of pro-apoptotic factors. | mdpi.comnih.govresearchgate.net |

| Channel Formation | The structure of this compound, with its amide and hydroxyl groups, allows for self-assembly into stable channel structures within the mitochondrial membrane. | umd.educonicet.gov.ar |

| Bcl-2 Protein Interplay | This compound acts synergistically with pro-apoptotic proteins like Bax and is inhibited by anti-apoptotic proteins like Bcl-xL, which can disassemble ceramide channels. | nih.govcore.ac.uknih.gov |

| Cell Senescence | This compound accumulation contributes to cellular senescence by activating phosphatases that lead to the hypophosphorylation of the retinoblastoma protein (Rb) and by inducing ER stress. | biorxiv.orgwikipathways.org |

| Cell Cycle Regulation | This compound can induce cell cycle arrest, primarily at the G0/G1 checkpoint, by modulating the activity of cyclins and cyclin-dependent kinases. | nih.govnih.gov |

Impact of C10 Ceramide on Cellular Membrane Dynamics and Organization

C10 Ceramide-Mediated Lateral Phase Separation and Lipid Domain Formation

This compound is a potent inducer of lateral phase separation within lipid membranes, a process where the membrane segregates into distinct domains with different lipid compositions and physical properties. annualreviews.orgresearchgate.netuni-frankfurt.de This phenomenon is driven by the ability of ceramide molecules to form strong hydrogen bonds with each other and to interact preferentially with certain lipids like sphingomyelin (B164518) and cholesterol. annualreviews.orgnih.gov The introduction of this compound into a homogenous lipid bilayer can lead to the formation of ceramide-enriched gel or liquid-ordered (Lo) domains that are more rigid and tightly packed than the surrounding liquid-disordered (Ld) phase. annualreviews.orgnih.gov

Studies using Langmuir monolayers have shown that the mixing behavior of this compound with longer-chain ceramides (B1148491) is determined by the difference in their N-acyl chain lengths, a factor known as hydrophobic mismatch. conicet.gov.arnih.gov When mixed with C18:0 ceramide, for example, this compound shows clear phase separation, indicating immiscibility. conicet.gov.ardoi.org This capacity to induce domain formation is a key aspect of ceramide's biological activity, as these domains can serve to organize and concentrate specific membrane proteins. mdpi.com

This compound’s Role in Lipid Raft Dynamics and Signal Platform Coalescence

Lipid rafts are dynamic, nanoscale domains enriched in sphingolipids and cholesterol that function as organizing centers for signal transduction molecules. nih.govmdpi.com this compound, like its endogenous long-chain counterparts, plays a crucial role in modulating the structure and function of these rafts. A primary effect of ceramide generation in cells is the coalescence of smaller, pre-existing lipid rafts into larger, more stable structures often referred to as signaling platforms. nih.govnih.gov

This coalescence is critical for amplifying cellular signals, such as those involved in apoptosis (programmed cell death). For example, the Fas death receptor can be recruited into these ceramide-generated platforms, leading to its clustering and the initiation of the apoptotic cascade. nih.gov It is hypothesized that within these large platforms, further phase separation can occur, creating distinct SM/cholesterol-rich and SM/ceramide-rich domains. nih.govnih.gov This sub-organization could allow for the precise spatial regulation of signaling proteins and their inhibitors within the membrane. nih.gov

Effects of this compound on Membrane Permeability and Transbilayer Lipid Movement

The presence of this compound can significantly alter the barrier function of a lipid membrane, increasing its permeability to ions and even larger molecules. annualreviews.orgresearchgate.net It is proposed that ceramides form stable, barrel-stave-like channels through the membrane. nih.govnih.gov These channels or pores are thought to form at the interfaces between the ceramide-rich domains and the bulk lipid phase, creating defects in the membrane structure that allow solutes to pass through. doria.fiannualreviews.org C16-ceramide has been shown to form large, protein-permeable channels in the mitochondrial outer membrane but, interestingly, not in the plasma membrane of erythrocytes, indicating a degree of specificity in this action. nih.gov

In addition to increasing permeability, ceramides are known to promote the transbilayer movement of lipids, a process also known as flip-flop. annualreviews.orgresearchgate.netnih.govspringernature.com Studies using unlabeled this compound in giant unilamellar vesicles (GUVs) found a flip-flop half-time of less than one minute at 37°C, which is exceptionally fast for lipid movement between bilayer leaflets. nih.govresearchgate.net This rapid equilibration is attributed to the small polar headgroup of ceramide and the structural perturbations it causes in the membrane. This enhanced flip-flop can disrupt the normal asymmetric distribution of lipids in cellular membranes, which is itself a crucial aspect of membrane function. nih.govresearchgate.net

Hydrophobic Mismatch and Miscibility Characteristics of this compound in Lipid Bilayers

The significant difference between the short 10-carbon acyl chain of this compound and the typically longer (16-18 carbons) acyl chains of phospholipids (B1166683) like POPC or sphingomyelin creates a "hydrophobic mismatch". conicet.gov.arnih.gov This mismatch is energetically unfavorable and is a primary driving force behind the segregation of this compound into its own domains, where it can minimize its exposure to the mismatched acyl chains of the bulk lipids. conicet.gov.arresearchgate.net

The miscibility of this compound with other lipids is highly dependent on their structure. conicet.gov.arnih.gov

With other Ceramides : Studies on lipid monolayers show that miscibility between different ceramides is largely governed by the similarity of their N-acyl chain lengths. This compound is miscible with C12:0 ceramide but shows partial or complete immiscibility with ceramides having longer chains like C14:0 and C18:0. conicet.gov.arnih.govdoi.org

With Phospholipids : this compound can mix with C16:0 Sphingomyelin in an expanded phase, indicating some level of miscibility despite the chain length difference. conicet.gov.ar

With Cholesterol : The interaction is complex. Ceramides can displace cholesterol from sphingomyelin-rich ordered domains. nih.govresearchgate.net However, this effect is dependent on the ceramide's acyl chain length, with chains of at least 8 carbons being required for effective displacement in one study. nih.gov Other research suggests that ceramide and cholesterol may have a preferential interaction under certain conditions. annualreviews.org

This complex interplay of hydrophobic mismatch and specific hydrogen-bonding interactions dictates the lateral organization and phase behavior of this compound within the diverse lipid environment of a cellular membrane. conicet.gov.arconicet.gov.ar

| Research Finding | Impact of this compound | Supporting Details |

| Membrane Fluidity | Can increase or decrease fluidity depending on context. | C4-C10 ceramides decreased the melting temperature of ordered domains, indicating a fluidizing effect. nih.gov |

| Lateral Organization | Induces phase separation and formation of ceramide-rich domains. | Driven by self-association via hydrogen bonds and hydrophobic mismatch with surrounding lipids. annualreviews.orgresearchgate.netconicet.gov.ar |

| Lipid Raft Dynamics | Promotes the coalescence of small lipid rafts into large signaling platforms. | These platforms concentrate signaling molecules like the Fas receptor to initiate apoptosis. nih.gov |

| Membrane Permeability | Increases permeability to solutes. | Thought to form stable channels or pores at the boundaries of ceramide-rich domains. annualreviews.orgnih.govnih.gov |

| Lipid Movement | Promotes rapid transbilayer movement (flip-flop) of lipids. | Half-time for this compound flip-flop was measured to be less than 1 minute in model vesicles. nih.govresearchgate.net |

| Miscibility | Exhibits variable miscibility depending on the lipid partner. | Immiscible with long-chain ceramides (e.g., C18:0) but can mix with C16:0 sphingomyelin. conicet.gov.arconicet.gov.ar |

C10 Ceramide in Disease Pathophysiology Models

C10 Ceramide as a Regulator in Cancer Cell Pathophysiology Models

Exogenously applied, cell-permeable ceramides (B1148491), including this compound, have been shown to induce apoptosis in cancer cells in culture. researchgate.net The pro-apoptotic activity of ceramides is often inversely proportional to their acyl chain length, with shorter-chain ceramides like C6-ceramide demonstrating higher cytotoxicity than longer-chain ceramides. researchgate.net

Key research findings indicate:

this compound inhibits the growth of both wild-type and MDR1 gene-transfected MDA435/LCC6 human breast cancer cells. caymanchem.com

It also inhibits the growth of J774 murine macrophages in a dose-dependent manner. caymanchem.comcaymanchem.com

In various cancer cell lines, ceramide accumulation can trigger apoptosis, programmed necrosis, and autophagy. researchgate.netnih.gov

Ceramide-induced autophagy can be initiated by interfering with the Akt/PKB/mTOR signaling pathway and by promoting the dissociation of the Beclin 1:Bcl-2 complex. nih.gov

Table 1: Effects of this compound in Cancer Cell Models

| Cell Line | Effect of this compound | Observed Mechanism | Citation |

|---|---|---|---|

| MDA435/LCC6 (Human Breast Cancer) | Growth Inhibition | Induction of apoptosis | caymanchem.com |

| J774 (Murine Macrophages) | Growth Inhibition | Dose-dependent cytotoxicity | caymanchem.comcaymanchem.com |

| Various Cancer Cell Lines | Induction of Autophagy | Interference with mTOR signaling, dissociation of Beclin 1:Bcl-2 complex | nih.gov |

Involvement of this compound Metabolism in Experimental Models of Metabolic Dysfunction

Ceramides are implicated in the pathogenesis of metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and insulin (B600854) resistance. nih.govnih.govmdpi.com

In experimental models of NAFLD, the following has been observed:

Supplementation with medium-chain triglycerides (MCTs), primarily composed of C8 and C10 fatty acids, can ameliorate hepatic steatosis in obese mice. nih.govnih.govresearchgate.net

This supplementation leads to a decrease in hepatic ceramide content, which may be due to the downregulation of enzymes involved in ceramide biosynthesis. nih.govnih.govresearchgate.net

In the context of insulin resistance:

Elevated levels of ceramides in skeletal muscle and liver are associated with insulin resistance. elifesciences.orgnih.govmdpi.com

Ceramides can impair insulin signaling pathways. elifesciences.orgnih.gov

Studies in mouse models have shown that reducing ceramide levels can improve insulin sensitivity and glucose tolerance. gubra.dkcambridge.org

Table 2: this compound Metabolism in Metabolic Dysfunction Models

| Model | Condition | Intervention | Key Findings | Citation |

|---|---|---|---|---|

| Obese Mice (C57BL/6) | High-Fat Diet-Induced Hepatic Steatosis | Supplementation with Medium-Chain Triglycerides (C8 and C10) | Reduced hepatic steatosis and lowered hepatic ceramide content. | nih.govnih.govresearchgate.net |

| ob/ob and High-Fat Diet Mice | Obesity and Insulin Resistance | Antisense oligonucleotide-mediated knockdown of Ceramide Synthase 6 (CerS6) | Improved glucose tolerance and insulin sensitivity. | gubra.dk |

| L6 Myotubes | Palmitate-Induced Insulin Resistance | - | Increased ceramides and lowered Coenzyme Q levels. | elifesciences.orgnih.gov |

This compound Dysregulation in Models of Renal Injury

Altered lipid metabolism, particularly the accumulation of ceramides, is a feature of acute kidney injury (AKI) and diabetic nephropathy. nih.govfrontiersin.org

Key findings in models of renal injury include:

In models of cisplatin-induced AKI, ceramide accumulation is observed in the kidney cortex. researchgate.netnih.gov

Inhibition of glucosylceramide synthase with an inhibitor known as C10 can exacerbate ceramide accumulation and worsen the severity of cisplatin-induced AKI. nih.govnih.gov This suggests that the flux of ceramides into glycosphingolipids is a critical factor.

In models of diabetic nephropathy, elevated renal ceramides contribute to podocyte damage and the progression of the disease. frontiersin.orgnih.gove-dmj.org

Inhibition of ceramide synthesis has been shown to ameliorate albuminuria and podocyte injury in diabetic animal models. e-dmj.org

Table 3: this compound in Renal Injury Models

| Model | Condition | Key Findings Related to this compound | Citation |

|---|---|---|---|

| C57BL/6J Mice | Cisplatin-Induced Acute Kidney Injury | Inhibition of glucosylceramide synthase with a C10 inhibitor worsened ceramide accumulation and kidney injury. | nih.govnih.gov |

| OLETF Rats and High-Fat Diet-Fed Mice | Diabetic Nephropathy | Inhibition of de novo ceramide synthesis improved albuminuria and ameliorated podocyte injury. | e-dmj.org |

| Mesangial Cells | High Glucose-Induced Hypertrophy | Inhibition of glucosylceramide synthase with a C10 inhibitor reduced mesangial cell hypertrophy. | nih.gov |

This compound Alterations in Cellular Models of Viral Infection

Sphingolipids, including ceramides, play multifaceted roles throughout the viral life cycle, from entry and replication to egress. mdpi.commdpi.com

Research in cellular models of viral infection has revealed:

Herpes simplex virus 1 (HSV-1) infection can alter cellular sphingolipid metabolism. nih.govresearchgate.net The viral protein pUL21 can activate the cellular ceramide transport protein CERT, which accelerates the conversion of ceramide to sphingomyelin (B164518). nih.govresearchgate.netbiorxiv.org

For some viruses, such as Zika virus, ceramide appears to be pro-viral, with inhibition of sphingolipid biosynthesis interfering with viral replication. mdpi.comfrontiersin.org

Conversely, for other viruses like influenza A, ceramide has been shown to have an antiviral role by limiting viral replication. frontiersin.orgcolab.ws

In the context of SARS-CoV-2, pseudoviral particles have been shown to activate acid sphingomyelinase, leading to ceramide accumulation, which facilitates viral entry. frontiersin.org

Table 4: Role of Ceramide Metabolism in Viral Infection Models

| Virus | Cellular Model | Observed Role of Ceramide | Citation |

|---|---|---|---|

| Herpes Simplex Virus 1 (HSV-1) | Cultured Cells | Viral protein pUL21 accelerates ceramide to sphingomyelin conversion. | nih.govresearchgate.net |

| Zika Virus | Huh7 Cells | Pro-viral; ceramide redistributes to viral replication sites. | frontiersin.org |

| Influenza A Virus | Human Lung Epithelial Cells | Anti-viral; limits viral replication. | frontiersin.orgcolab.ws |

| SARS-CoV-2 (pseudovirus) | Human Epithelial Cells | Pro-viral; facilitates viral entry via ceramide accumulation. | frontiersin.org |

Methodological Approaches in C10 Ceramide Research

Quantitative Lipidomics for C10 Ceramide Species Resolution

Quantitative analysis of specific ceramide species like this compound from complex lipid mixtures is critical for understanding its biological significance. Lipidomics, particularly using mass spectrometry (MS) and gas chromatography (GC), provides the necessary sensitivity and specificity for this task.

A common approach involves the extraction of total lipids from a sample, followed by separation of ceramide from other lipid classes using thin-layer chromatography (TLC). karger.com The fatty acids are then cleaved from the sphingosine (B13886) backbone and methylated to form fatty acid methyl esters (FAMEs). These FAMEs, including the 10-carbon decanoic acid methyl ester derived from this compound, can be quantified with high sensitivity using GC. karger.com The identity of the fatty acids is confirmed using known standards and mass spectrometry. karger.com This method allows for the quantification of various ceramide species, with fatty acid chains ranging from C10 to C24, in samples like dendritic cells. karger.com

More direct analysis is achieved with liquid chromatography coupled to mass spectrometry (LC-MS/MS), such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). acs.org This powerful technique separates different ceramide species based on their chromatographic behavior, and the subsequent mass analysis provides precise quantification and structural confirmation. For instance, in the analysis of trimethylsilyl (B98337) (TMS)-derivatized ceramides (B1148491) by GC coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, specific fragmentation patterns are used for identification. lcms.cz Predominant ions characteristic of ceramides include those resulting from the neutral loss of the amide ligand and cleavages within the sphingoid backbone. lcms.cz

Table 1: Characteristic Mass Spectrometry Fragments for TMS-Derivatized Ceramides This table presents common fragments observed in the mass spectra of TMS-derivatized ceramides, aiding in their identification during lipidomics analysis.

| m/z (mass-to-charge ratio) | Description of Fragment |

| M+.-15 | Pseudo-molecular ion resulting from the loss of a methyl group from a TMS group. lcms.cz |

| 426.3344 | Result of the neutral loss of the amide ligand, with TMS groups retained on the oxygen atoms. lcms.cz |

| 311.2765 | Originates from the cleavage of the C2-C3 bond of the fatty acid sphingoid backbone. lcms.cz |

| 243.1231 | Results from cleavage of the sphingoid backbone at the C5 double bond. lcms.cz |

Application of Radiolabeled this compound in Metabolic Pathway Tracing

Radiolabeling is a classic and powerful technique for tracing the metabolic fate of lipids within cells. By introducing a radioactive isotope, typically tritium (B154650) ([³H]) or carbon-14 (B1195169) ([¹⁴C]), into the this compound molecule, researchers can track its uptake, transport, and conversion into other sphingolipids.

In a key study using HeLa cells, the metabolism of [³H]-labeled this compound ([³H]C10-Cer) was compared with that of short-chain C6 and long-chain C16 ceramides. plos.orgnih.gov The ceramide precursors, labeled on the sphingosine backbone, were delivered to the cells using a cholesteryl phosphocholine (B91661) (CholPC) complex. plos.orgresearchgate.net The rate of uptake for [³H]C10-Cer was intermediate, being about 50% of the rate of [³H]C6-Cer but significantly higher than that of [³H]C16-Cer after 1 and 3 hours of incubation. semanticscholar.org

Once inside the cell, the radiolabeled this compound is metabolized into other sphingolipids. Analysis via High-Performance Thin-Layer Chromatography (HPTLC) and scintillation counting revealed that the radioactive label is incorporated into various downstream products over time. researchgate.netplos.org For [³H]C10-Cer, metabolic conversion primarily favored the synthesis of sphingomyelin (B164518) (SM). plos.org This contrasts with [³H]C6-Cer, where a significant portion was converted to glucosylceramide (GlcCer), and [³H]C16-Cer, which was largely degraded at low concentrations. plos.org

The metabolic routing of this compound was also found to be dependent on its concentration. At lower doses, conversion to SM is preferred. However, at higher concentrations, the metabolic flux shifts, leading to an increased conversion to C10-GlcCer, a pattern also observed with C6-Cer. plos.orgnih.gov

Table 2: Cellular Uptake of Radiolabeled Ceramides in HeLa Cells This table shows the comparative uptake of different [³H]sphingosine-labeled ceramides (50 µM) complexed with CholPC over time, expressed as nmol of ceramide per mg of total cell protein.

| Time (hours) | C6-Ceramide (nmol/mg protein) | C10-Ceramide (nmol/mg protein) | C16-Ceramide (nmol/mg protein) |

| 1 | ~1.8 | ~0.9 | ~0.1 |

| 3 | ~2.5 | ~1.2 | ~0.2 |

| 6 | ~2.8 | ~1.5 | ~0.3 |

| 24 | ~2.8 | ~1.8 | ~0.5 |

| Data derived from graphical representations in Kjellberg et al., PLOS ONE (2015). plos.orgresearchgate.netsemanticscholar.orgplos.org |

In Vitro Cellular Delivery Systems for Exogenous this compound Studies

Studying the cellular functions of this compound often requires its exogenous application to cells in culture. A major challenge is its poor aqueous solubility. avantiresearch.com To overcome this, various delivery systems have been developed to efficiently introduce this compound across the plasma membrane without using organic solvents like DMSO, which can have their own cellular effects. avantiresearch.com

One effective method involves the use of liposomes. This compound can be incorporated into liposome (B1194612) bilayers, creating stable formulations that can be taken up by cells. caymanchem.comcaymanchem.comglpbio.comresearchgate.net This approach has been shown to enhance the intracellular delivery of ceramides. caymanchem.comresearchgate.net

Another advanced, solvent-free delivery system utilizes complexes of this compound with cholesteryl phosphocholine (CholPC). avantiresearch.com The phosphocholine headgroup of CholPC is thought to shield the hydrophobic ceramide from the aqueous environment, forming stable bilayer structures that can be added directly to cell culture media. avantiresearch.com Studies have demonstrated that complexing this compound with CholPC in an equimolar ratio allows for its successful uptake by cells like the HeLa line. plos.orgnih.gov This method provides improved bioavailability compared to solvent-based delivery, enabling more reliable studies of the cellular responses to specific ceramide species. avantiresearch.com The efficiency of this delivery system is dependent on the ceramide's acyl chain length, with this compound showing an intermediate uptake rate compared to C6 and C16 ceramides. plos.org

Utilization of Fluorescently-Tagged this compound Probes for Live Cell Imaging

To visualize the subcellular localization and trafficking of this compound in real-time, researchers use analogues tagged with fluorescent dyes. These probes allow for the investigation of ceramide dynamics using fluorescence microscopy in living cells. plos.org

Several types of fluorescent probes are used, with the fluorophore typically attached to the acyl chain.

BODIPY-labeled this compound : Boron dipyrromethene difluoride (BODIPY) is a popular fluorophore due to its bright fluorescence and sensitivity to the local environment. researchgate.net BODIPY-C10 has been explored for its viscosity-sensing qualities. researchgate.net Ceramide analogues labeled with BODIPY have been instrumental in staining the Golgi apparatus, a key organelle in sphingolipid metabolism and trafficking. medchemexpress.comnih.gov The spectral properties of some BODIPY-ceramides can shift depending on their concentration within the membrane, which can be used to study their accumulation in specific domains. nih.gov

NBD-labeled this compound : The nitrobenzoxadiazole (NBD) group is another widely used fluorescent tag. researchgate.net Its fluorescence is weak in aqueous environments but increases significantly in the hydrophobic interior of membranes. researchgate.net NBD-labeled ceramides are frequently used to study lipid transport and metabolism. medchemexpress.com

Anthrylvinyl (AV)-labeled this compound : this compound with an anthrylvinyl group attached to the end of its acyl chain (C10 AV Ceramide) serves as another valuable probe. cvmh.frmedchemexpress.com The non-polar AV group orients within the hydrophobic core of the lipid bilayer. cvmh.frmedchemexpress.com These probes are often used in fluorescence resonance energy transfer (FRET) assays to monitor the real-time transfer of ceramide between membranes, such as the transport mediated by the ceramide transport protein (CERT). medchemexpress.com

Table 3: Examples of Fluorescently-Tagged Ceramide Probes This table lists common fluorescent ceramide analogues and their applications in cellular imaging.

| Probe Name | Fluorophore | Typical Application | Excitation/Emission (nm) |

| BODIPY FL C5-Ceramide | BODIPY FL | Golgi apparatus staining, lipid traffic studies. medchemexpress.comnih.gov | ~505 / ~512 medchemexpress.com |

| C6 NBD Ceramide | NBD | Golgi apparatus staining, ceramidase activity assays. medchemexpress.com | ~466 / ~535 medchemexpress.com |

| C10 AV Ceramide | Anthrylvinyl (AV) | FRET-based lipid transfer assays, CERT protein activity. cvmh.frmedchemexpress.com | Not specified |

Optogenetic and Photoswitchable Analogues for Spatiotemporal Control of this compound Metabolism

A frontier in lipid research is the development of photopharmacology tools to control lipid metabolism with light. This approach offers unparalleled spatiotemporal precision, allowing researchers to trigger metabolic changes at specific subcellular locations and time points. nih.gov This is achieved by incorporating photoswitchable moieties, such as azobenzene (B91143), into the lipid structure. uni-muenchen.de

Researchers have developed clickable, azobenzene-containing ceramides (caCers) that function as photoswitchable metabolic substrates. nih.gov The azobenzene unit can isomerize between a thermally stable trans configuration and a metastable cis configuration upon irradiation with light of specific wavelengths (e.g., UV-A for trans-to-cis and blue light for cis-to-trans). This isomerization alters the shape and packing of the ceramide analogue within the membrane. nih.gov

This light-induced change in molecular geometry affects how the photoswitchable ceramide interacts with metabolic enzymes. Studies have shown that the conversion rates of these analogues by sphingomyelin synthase and glucosylceramide synthase differ significantly between the cis and trans isomers. nih.gov This allows for the optical control of sphingolipid production. These changes are rapid and reversible over multiple cycles of photoswitching. nih.gov

More recently, short-chain photoswitchable ceramide analogs (scaCers) have been developed that exhibit increased cell permeability. acs.org These molecules enable optical control over cellular processes like apoptosis, a function not observed with their long-chain counterparts. acs.org They also act as photoswitchable substrates for enzymes like sphingomyelin synthase 2 (SMS2). acs.org While much of this pioneering work has focused on generic or other short-chain ceramides, the principles are directly applicable to creating photoswitchable this compound analogues to precisely dissect its metabolic roles.

Comparative Analysis of C10 Ceramide with Other Acyl Chain Length Ceramides

Differential Cellular Uptake and Metabolic Processing of Ceramides (B1148491) by Acyl Chain Length

The ability of a ceramide to exert its biological effects is fundamentally dependent on its capacity to be taken up by cells. Research demonstrates a clear correlation between the N-acyl chain length of a ceramide and its rate of cellular incorporation.

Studies conducted on HeLa cells, using ceramides complexed with cholesteryl phosphocholine (B91661) for solvent-free delivery, have shown that the rate of cellular uptake is inversely proportional to the acyl chain length. plos.orgsemanticscholar.org In these studies, C6-ceramide (C6-Cer) exhibited the most rapid and highest rate of incorporation, followed by C10-ceramide (C10-Cer), with the long-chain C16-ceramide (C16-Cer) showing the slowest uptake. plos.orgsemanticscholar.orgnih.gov For instance, after one and three hours of incubation, the incorporation rates for C10-Cer were approximately 50% of that observed for C6-Cer, while C16-Cer uptake was only about 5% of the C6-Cer rate. plos.orgsemanticscholar.org The uptake of C6-Cer tended to plateau within six hours, highlighting its rapid internalization. plos.orgsemanticscholar.org

This differential uptake is thought to be related to the efficiency of monomeric exchange between the delivery vehicle and the plasma membrane, a process that is influenced by the lipid's acyl chain length. semanticscholar.org Shorter-chain ceramides are more efficient at passing through the plasma membrane compared to those with longer acyl chains (16 carbons or more). researchgate.netmdpi.com

Table 1: Comparative Cellular Uptake of Different Ceramides in HeLa Cells This table summarizes the relative uptake rates of C6, C10, and C16 ceramides at early time points as reported in studies by Kjellberg et al.

| Ceramide | Relative Uptake Rate (Compared to C6-Cer) | Reference |

|---|---|---|

| C6-Ceramide | 100% | plos.orgsemanticscholar.org |

| C10-Ceramide | ~50% | plos.orgsemanticscholar.org |

| C16-Ceramide | ~5% | plos.orgsemanticscholar.org |

Once inside the cell, the metabolic fate of ceramides is also dependent on both acyl chain length and intracellular concentration. plos.orgscience.gov At low concentrations (e.g., 1 µM), both C6-Cer and C10-Cer are preferentially metabolized into their corresponding sphingomyelin (B164518) (SM) species. plos.orgnih.gov However, as the cellular concentration increases (e.g., 25–100 µM), there is a metabolic shift, and the conversion to glucosylceramide (GlcCer) becomes the more dominant pathway for both C6-Cer and C10-Cer. plos.orgsemanticscholar.orgnih.gov This suggests that glycosylation may be a cellular mechanism to handle high levels of ceramides. semanticscholar.org In contrast, low concentrations of C16-Cer are mostly degraded, while at high concentrations, it tends to remain unmetabolized. plos.orgnih.gov

Chain Length-Dependent Efficacy in Mediating Cellular Processes

The length of the acyl chain is a crucial factor in determining the efficacy of a ceramide in mediating cellular processes, most notably apoptosis (programmed cell death). nih.gov There is a well-documented inverse relationship between acyl chain length and cytotoxic activity. nih.govresearchgate.net

Studies examining a range of ceramides from C6 to C16 in human breast cancer and mouse macrophage cell lines found that C6-ceramide was the most potent inducer of cytotoxicity, with C10-ceramide showing intermediate activity, and C16-ceramide being the least active. nih.govresearchgate.net The higher cytotoxic efficacy of short-chain ceramides is strongly correlated with their superior cellular uptake. nih.govresearchgate.net The lack of significant intracellular delivery for long-chain ceramides like C16-Cer is considered a primary reason for their weak pro-apoptotic activity when applied exogenously. researchgate.net

The effect on cell viability has been directly linked to the rate of incorporation. plos.orgnih.gov For example, C6-Cer demonstrates the strongest apoptotic effects, which aligns with it having the highest rate of uptake. plos.orgsemanticscholar.org Interestingly, while C10-ceramide uptake can be substantial, especially at higher concentrations, C6-ceramide can display a more potent anti-proliferative effect even when C10-ceramide incorporation is equal to or greater. plos.org This indicates that while uptake is a major factor, intrinsic properties of the ceramide molecule also contribute to its biological potency. plos.org

Table 2: Cytotoxicity of Ceramides with Varying Acyl Chain Lengths This table shows the half-maximal inhibitory concentration (IC50) values for different ceramides in two cell lines, illustrating the inverse relationship between chain length and cytotoxic potency as reported by Shabbits and Mayer.

| Ceramide Species | IC50 Range (µM) | Cell Lines Investigated | Reference |

|---|---|---|---|

| C6-Ceramide | 3 - 14 | MDA435/LCC6 human breast cancer, J774 mouse macrophage | nih.govresearchgate.net |

| C8-Ceramide | Intermediate | MDA435/LCC6 human breast cancer, J774 mouse macrophage | nih.govresearchgate.net |

| C10-Ceramide | Intermediate | MDA435/LCC6 human breast cancer, J774 mouse macrophage | nih.govresearchgate.net |

| C14-Ceramide | Intermediate | MDA435/LCC6 human breast cancer, J774 mouse macrophage | nih.govresearchgate.net |

| C16-Ceramide | > 100 | MDA435/LCC6 human breast cancer, J774 mouse macrophage | nih.govresearchgate.net |

Biophysical and Structural Consequences of N-Acyl Chain Variations on Membrane Integration and Function

The N-acyl chain of a ceramide molecule profoundly influences its biophysical behavior within lipid membranes, affecting membrane structure, fluidity, and the formation of distinct lipid domains. annualreviews.orgresearchgate.net While all ceramides generally increase the molecular order and rigidity of phospholipid bilayers, the specific consequences vary significantly with chain length and saturation. annualreviews.orgresearchgate.netexlibrisgroup.com

Saturated long-chain ceramides (e.g., C16, C18) are known to have a strong ordering effect on fluid membranes, promoting the separation of the membrane into distinct gel and fluid phases. researchgate.netexlibrisgroup.comutl.ptnih.gov These ceramides can form highly ordered, gel-like domains. nih.gov

C10-ceramide (N-decanoyl-D-erythro-sphingosine) possesses a unique structural feature: a significant asymmetry in the length of its hydrocarbon chains, with a C18 sphingosine (B13886) base and a much shorter C10 N-acyl chain. annualreviews.orgdoi.org This asymmetry leads to distinct biophysical properties. Instead of primarily forming flat, gel-like domains, the chain length mismatch in C10-ceramide can lead to the formation of interdigitated phases. researchgate.netexlibrisgroup.com Furthermore, C10-ceramide has been observed to give rise to an inverted hexagonal (HII) phase, a non-lamellar structure where the lipid molecules form cylindrical tubes with their polar heads facing inward. annualreviews.org This property indicates that C10-ceramide possesses an intrinsic negative curvature, which can significantly alter membrane morphology. annualreviews.orgresearchgate.net